Bienvenue dans la boutique en ligne BenchChem!

7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Nematicide Discovery Agrochemical Intermediates Structure-Activity Relationships

7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (CAS 69373-37-1) is a heterocyclic benzothiazine scaffold featuring a nitro substituent at the 7-position and a partially saturated thiazine ring. With a molecular formula of C₈H₈N₂O₂S and molecular weight of 196.23 g·mol⁻¹ , the compound is characterized by a basic secondary amine (pKa ~5–7) and an electron-deficient aromatic ring due to the nitro group.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 69373-37-1
Cat. No. B3150757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
CAS69373-37-1
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESC1CSC2=C(N1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O2S/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2
InChIKeyLCOAYUPAESYAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (CAS 69373-37-1): Core Structural and Physicochemical Properties for Research Procurement


7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (CAS 69373-37-1) is a heterocyclic benzothiazine scaffold featuring a nitro substituent at the 7-position and a partially saturated thiazine ring. With a molecular formula of C₈H₈N₂O₂S and molecular weight of 196.23 g·mol⁻¹ , the compound is characterized by a basic secondary amine (pKa ~5–7) and an electron-deficient aromatic ring due to the nitro group [1]. It is commercially available for research use in purities ranging from 95% to 97% from multiple specialty chemical suppliers .

Why 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine Cannot Be Interchanged with Other Benzothiazine Analogs


Substitution of the 7-nitro group or modification of the thiazine ring saturation state fundamentally alters the electronic character, metabolic activation potential, and target binding profile of the benzothiazine scaffold. The nitro group at the 7-position is a critical pharmacophoric element: in benzothiazinone (BTZ) antitubercular agents, the nitro substituent undergoes enzymatic bioreduction to a reactive nitroso intermediate that forms a covalent adduct with Cys387 of DprE1, a mechanism that is abolished in des-nitro analogs [1]. The 3,4-dihydro saturation distinguishes this compound from the fully oxidized 2H-1,4-benzothiazine form, conferring distinct conformational flexibility and amine nucleophilicity relevant to downstream derivatization [2]. Furthermore, the nitro positional isomer (6-nitro vs. 7-nitro) produces divergent structure-activity relationships in K(ATP)-channel opener assays, with the electron-withdrawing group position determining the magnitude of vasorelaxant potency [3]. Generic substitution without verifying these structural determinants risks selecting a compound with altered—and potentially absent—desired activity.

Quantitative Differentiation Evidence for 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine Against Closest Analogs


Nitro Group Requirement for Nematicidal Activity: 7-Nitro vs. Halogen Analogs

In the nematicidal benzothiazine series claimed in US Patent 5,169,951, the active ingredient is explicitly defined as a compound of formula I wherein the R substituent is restricted to nitro or halogen [1]. This binary structural requirement establishes that the nitro-bearing compound (i.e., the 7-nitro derivative) is a distinct active species within the patent scope, separate from halogenated analogs (e.g., chloro, bromo). The patent specification indicates that the nitro group is not interchangeable with other electron-withdrawing substituents such as cyano or trifluoromethyl for the claimed nematicidal utility.

Nematicide Discovery Agrochemical Intermediates Structure-Activity Relationships

Synthetic Versatility: 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine as a Key Intermediate for 2-Substituted and N-Alkylated Derivatives

The 7-nitro-3,4-dihydro scaffold serves as the direct precursor for synthesizing biologically evaluated derivatives. In PD-L1 inhibitor development programs at Jagiellonian University, the compound is the starting material for N-alkylation and selective nitro/amide reduction sequences to generate 4-methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine and related amine derivatives [1]. The 2-methyl analog (CAS 1822666-68-1), synthesized from this scaffold, was employed in NMR-based PD-L1 protein interaction studies [2]. This establishes the 7-nitro parent compound as the gateway intermediate for accessing a family of PD-L1-targeted chemical probes that cannot be prepared from the corresponding 6-nitro isomer or des-nitro scaffold without re-optimization of the synthetic route.

Medicinal Chemistry PD-L1 Inhibitors Chemical Biology Probes

Nitro Position Isomer Differentiation: 7-Nitro vs. 6-Nitro in K(ATP)-Channel Opener Pharmacophores

SAR studies of 1,4-benzothiazine K(ATP)-channel openers demonstrate that the position of the electron-withdrawing nitro group is a critical determinant of vasorelaxant potency. Compounds bearing a nitro group at the C-6 position, when coupled with an N-4 cyclopentenone substituent, achieved vasorelaxant potency ≥10,000-fold greater than the reference compound levcromakalim (LCRK) [1]. This establishes that the electronic and steric environment conferred by the nitro position is a key driver of K(ATP)-channel engagement. The 7-nitro isomer presents a distinct pharmacophore geometry that has not been systematically evaluated in the same assay system, representing an uncharacterized chemical space within the benzothiazine KCO series. Researchers seeking to explore the structure-activity landscape of this target class require the 7-nitro isomer to probe positional effects that cannot be inferred from 6-nitro SAR data.

KATP Channel Openers Cardiovascular Research Vasorelaxant Screening

Chemoselective Reduction: Nitro Group Reduction Enabled by 3,4-Dihydro Scaffold vs. Non-Reducible Analogs

The 7-nitro group on the 3,4-dihydro-2H-benzo[b][1,4]thiazine scaffold can undergo selective reduction to the corresponding 7-amino derivative, enabling further functionalization through diazotization, Sandmeyer coupling, or amide bond formation. This chemoselective reduction has been demonstrated in the context of PD-L1 probe synthesis, where both the nitro group and amide functionalities were selectively reduced in the presence of other reducible moieties [1]. In contrast, the fully unsaturated 2H-1,4-benzothiazine analog lacks the secondary amine handle and exhibits different reduction susceptibility at the imine functionality. For synthesis of benzothiazole-fused purine conjugates, the 7-amino derivative obtained from nitro reduction served as the key coupling partner in palladium-catalyzed cross-coupling reactions [2].

Synthetic Methodology Reductive Chemistry Amine Building Blocks

Commercial Availability and Purity: 7-Nitro vs. 2-Methyl-7-nitro Analog Procurement

The 7-nitro parent compound (CAS 69373-37-1) is available from multiple suppliers at purities of 95% to 97% in quantities ranging from 100 mg to 1 g, with pricing transparency across vendors . In contrast, the 2-methyl-7-nitro analog (CAS 1822666-68-1) is supplied at 95% purity but with limited vendor coverage and higher minimum order requirements . The broader commercial availability of the parent 7-nitro compound reduces procurement lead times and enables competitive quoting for research-scale purchases.

Chemical Procurement Library Synthesis Lead Optimization

Optimal Application Scenarios for 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (CAS 69373-37-1) Based on Verified Evidence


Agrochemical Nematicide Lead Discovery: Exploiting Nitro-Dependent Activity

Research groups developing nematicidal agents can deploy this compound as a validated active scaffold. US Patent 5,169,951 explicitly claims nitro-substituted benzothiazines as nematicidal actives, establishing the 7-nitro derivative as a direct entry point for structure-activity optimization in crop protection programs [1]. The compound can serve as a positive control or parent scaffold for synthesizing analogs with modified substituents while retaining the critical nitro pharmacophore.

PD-L1 Small-Molecule Inhibitor Probe Synthesis and SAR Exploration

Academic and biotech laboratories developing small-molecule PD-L1 immune checkpoint inhibitors can use this compound as the key synthetic intermediate. Published synthetic protocols from Jagiellonian University demonstrate its conversion to 4-methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine, which has been evaluated for PD-L1 protein interaction via NMR spectroscopy [2]. The scaffold enables systematic exploration of N-alkylation and nitro-to-amine transformations to generate PD-L1-targeted chemical probe libraries.

K(ATP)-Channel Opener Pharmacophore Mapping: Positional Isomer Comparison

Cardiovascular pharmacology programs investigating K(ATP)-channel openers can employ the 7-nitro compound to probe the positional dependence of nitro substitution on vasorelaxant potency. Published SAR data demonstrate that 6-nitro benzothiazine derivatives achieve ≥10,000-fold potency enhancement over levcromakalim [3]; systematic evaluation of the 7-nitro positional isomer is required to complete the pharmacophore map and identify whether the 7-position offers potency advantages for specific N-4 substituent combinations.

Heterocyclic Building Block for Diversified Compound Library Synthesis

Medicinal chemistry groups requiring a functionalizable benzothiazine core can leverage the 7-nitro compound as a versatile building block. Post-reduction to the 7-amine enables Sandmeyer coupling (iodination, bromination), palladium-catalyzed cross-coupling with purine derivatives, and amide bond formation [4]. The combination of a reducible nitro group and a nucleophilic secondary amine within the same scaffold provides orthogonal functionalization handles that are not available in fully unsaturated benzothiazine analogs or 6-nitro positional isomers.

Quote Request

Request a Quote for 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.